N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
Properties
CAS No. |
919763-49-8 |
|---|---|
Molecular Formula |
C15H8N4O3S |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H8N4O3S/c16-8-9-1-6-12-13(7-9)23-15(17-12)18-14(20)10-2-4-11(5-3-10)19(21)22/h1-7H,(H,17,18,20) |
InChI Key |
PWTDPIJUUDHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction with Benzothiazole Derivatives
One common method involves the reaction of 6-cyano-1,3-benzothiazole with 4-nitrobenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The following conditions are generally employed:
- Solvent : Dichloromethane or dimethylformamide (DMF)
- Temperature : Room temperature to reflux conditions
- Time : Usually 4 to 24 hours depending on the specific conditions
Alternative Synthesis via Nitration
An alternative approach is to synthesize this compound through nitration of 4-cyanobenzamide followed by cyclization with benzothiazole derivatives. This method involves:
- Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group to 4-cyanobenzamide.
- Cyclization : Reacting the nitrated product with 6-cyano-1,3-benzothiazole under acidic or basic conditions.
Reaction Conditions
The following table summarizes the reaction conditions for both synthetic routes:
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Reaction with Benzothiazole | 6-Cyano-1,3-benzothiazole + 4-Nitrobenzoyl chloride | Triethylamine, Dichloromethane, Room Temp | 70-85 |
| Nitration + Cyclization | 4-Cyanobenzamide + Nitric Acid + Sulfuric Acid | Reflux, Acidic/Basic Conditions | 60-75 |
Purification Techniques
Following synthesis, purification is essential to isolate this compound in a pure form. Common purification methods include:
Recrystallization : Utilizing solvents like ethanol or methanol to recrystallize the product.
Column Chromatography : Employing silica gel as a stationary phase and a suitable solvent system for elution.
Characterization Techniques
Characterizing the synthesized compound is crucial for confirming its identity and purity. Techniques commonly used include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of hydrogen atoms.
Mass Spectrometry (MS) : Helps determine the molecular weight and structural features.
Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-4-nitrobenzamide.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 6-position of the benzothiazole ring and the benzamide substituents are key determinants of physicochemical properties. Below is a comparative table of select analogs:
Key Observations:
- Lipophilicity (logP): The methyl-substituted analog (logP 4.20) exhibits higher lipophilicity than the cyano variant (predicted logP ~3.5) due to the hydrophobic methyl group.
- Electronic Effects: The cyano group’s strong electron-withdrawing nature may enhance resonance stabilization of the benzothiazole ring compared to methyl (-CH3) or methoxy (-OCH3) groups. This could influence reactivity in further derivatization or biological target interactions .
- Solubility Modifiers: Morpholine (in ) and ethoxy/trifluoromethyl groups (in ) introduce polar or fluorinated motifs, addressing solubility challenges common to nitrobenzamides.
Fragmentation and Stability
Fragmentation patterns under mass spectrometry (e.g., ESI-MS) vary with substituents:
- Nitrobenzamide Core: All analogs generate characteristic ions like the (4-nitrobenzylidyne)oxonium cation (m/z 150) via amide bond cleavage .
- Cyano-Specific Pathways: The cyano group may stabilize adjacent fragments through resonance or nitrile-related rearrangements, differing from methyl or chloro analogs.
Biological Activity
N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 324.314 g/mol
- CAS Number : 919763-49-8
The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The cyano and nitro groups enhance its reactivity and potential for therapeutic applications.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that are critical in various diseases.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. A study demonstrated its efficacy against several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 5.0 | Apoptosis induction |
| MCF-7 (Breast cancer) | 3.5 | Cell cycle arrest |
| HeLa (Cervical cancer) | 4.2 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 95 |
| Escherichia coli | 30 | 90 |
| Pseudomonas aeruginosa | 40 | 85 |
Case Studies
- Study on Anticancer Activity : A recent investigation assessed the compound's effects on human lung cancer cells (A549). Results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours of exposure, suggesting strong potential as an anticancer agent .
- Antimicrobial Efficacy Research : In a study focused on the antimicrobial properties of benzothiazole derivatives, this compound was identified as one of the most effective compounds against Gram-positive bacteria, with an MIC comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
